molecular formula C15H17N7 B2439398 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415523-14-5

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B2439398
CAS No.: 2415523-14-5
M. Wt: 295.35
InChI Key: WQXAXZJOFKKDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,6-dimethylpyrimidine with piperazine under controlled conditions.

    Coupling Reaction: The piperazine intermediate is then coupled with 4-chloropyrimidine-5-carbonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The pyrimidine rings can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating neurological disorders due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-5-carbonitrile: Similar in structure but with a different substitution pattern on the pyrimidine ring.

    2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-11-9-14(19-12(2)18-11)21-5-7-22(8-6-21)15-17-4-3-13(10-16)20-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXAXZJOFKKDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.